molecular formula C13H16F2N2 B1529445 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine CAS No. 1408817-75-3

1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine

Cat. No.: B1529445
CAS No.: 1408817-75-3
M. Wt: 238.28 g/mol
InChI Key: MFOXIVRDVQGIJV-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine is a synthetic organic compound with potential applications in various fields of scientific research. The compound features a cyclopropyl group, a difluorophenyl group, and a pyrrolidin-3-amine moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the development of scalable processes for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidine: Similar structure but lacks the amine group.

    2-(3,4-Difluorophenyl)pyrrolidin-3-amine: Similar structure but lacks the cyclopropyl group.

Uniqueness

1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine is unique due to the presence of both the cyclopropyl and difluorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, offering a combination of stability and reactivity that is not commonly found in other compounds .

Properties

IUPAC Name

1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2/c14-10-4-1-8(7-11(10)15)13-12(16)5-6-17(13)9-2-3-9/h1,4,7,9,12-13H,2-3,5-6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOXIVRDVQGIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2C3=CC(=C(C=C3)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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